2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole
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Overview
Description
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is a heterocyclic compound that contains a nitrogen atom within its ring structure. This compound is part of the pyrrole family, which is known for its aromatic properties and significant role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and other nitrogen-containing heterocycles .
Scientific Research Applications
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical pathways. The compound’s structure allows it to participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler aromatic heterocycle with similar reactivity.
Pyrrolidine: A saturated analog of pyrrole with different chemical properties.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting unique biological activities.
Uniqueness
2,3a,6-Trimethyloctahydrocyclopenta[c]pyrrole is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties compared to other pyrrole derivatives .
Properties
CAS No. |
87390-69-0 |
---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3a,6-trimethyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-10(2)7-11(3)6-9(8)10/h8-9H,4-7H2,1-3H3 |
InChI Key |
FWEGXLPUHZCQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1CN(C2)C)C |
Origin of Product |
United States |
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